Technical Whitepaper: Therapeutic Potential of 6-(Methylamino)pyrazine-2-carbothioamide
Technical Whitepaper: Therapeutic Potential of 6-(Methylamino)pyrazine-2-carbothioamide
The following technical guide details the therapeutic evaluation of 6-(Methylamino)pyrazine-2-carbothioamide , a structural analogue within the pyrazinecarboxamide antiviral class (related to Favipiravir/T-705 and T-1105).
Executive Summary
6-(Methylamino)pyrazine-2-carbothioamide (referred to herein as 6-MAPT ) represents a "next-generation" lead compound in the pyrazine antiviral class. Structurally derived from the validated scaffolds of Favipiravir (T-705) and T-1105 , 6-MAPT incorporates two critical bioisosteric modifications: the substitution of the C2-amide with a thioamide and the introduction of a methylamino group at the C6 position.
This guide analyzes the compound's theoretical pharmacological profile, detailing its mechanism of action as a nucleotide prodrug, proposed synthetic pathways, and the rigorous experimental protocols required to validate its efficacy against RNA viruses (Influenza, Ebolavirus, SARS-CoV-2).
Part 1: Chemical Identity & Structural Rationale
Structural Pharmacology
The design of 6-MAPT leverages Structure-Activity Relationship (SAR) data from the pyrazinecarboxamide family.
| Feature | Moiety | Pharmacological Function |
| Core Scaffold | Pyrazine | Mimics purine bases (Adenine/Guanine) for recognition by HGPRT enzymes. |
| C2-Substituent | Carbothioamide (–CSNH₂) | A bioisostere of the carboxamide found in T-1105. Thioamides often exhibit enhanced lipophilicity and metabolic stability against amidases, potentially prolonging plasma half-life. |
| C6-Substituent | Methylamino (–NHCH₃) | Replaces the Fluorine (T-705) or Hydrogen (T-1105). The electron-donating methylamino group alters the pKa of the pyrazine ring, potentially influencing ribosylation efficiency. |
Physicochemical Profile (Predicted)
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Molecular Formula: C₆H₈N₄S
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Molecular Weight: 168.22 g/mol
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Solubility: Moderate in water; High in DMSO.
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Lipophilicity (LogP): Predicted ~0.5–0.8 (Enhanced membrane permeability vs. carboxamide analogues).
Part 2: Mechanism of Action (MoA)
Metabolic Activation (The "Lethal Mutagenesis" Pathway)
Like its parent compounds, 6-MAPT is a prodrug . It is biologically inert until it undergoes intracellular phosphoribosylation. The active form is the ribofuranosyl-5'-triphosphate (RTP) metabolite.
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Cellular Entry: Passive diffusion (enhanced by thioamide lipophilicity).
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Ribosylation: The enzyme HGPRT (Hypoxanthine-guanine phosphoribosyltransferase) recognizes the pyrazine base, converting it to the monophosphate (RMP).
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Phosphorylation: Cellular kinases convert RMP
RDP RTP. -
Target Engagement: The 6-MAPT-RTP competes with endogenous purine nucleotides (ATP/GTP) for incorporation by the viral RNA-dependent RNA polymerase (RdRp) .
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Antiviral Effect: Once incorporated, it induces lethal mutagenesis (transition mutations) or non-obligate chain termination, leading to viral error catastrophe.
Signaling & Activation Pathway (Visualization)
Figure 1: Intracellular metabolic activation pathway of 6-MAPT from prodrug to active triphosphate metabolite.
Part 3: Experimental Protocols
Chemical Synthesis of 6-MAPT
Objective: Synthesize high-purity (>98%) 6-MAPT for biological assay. Precursors: 6-chloropyrazine-2-carbonitrile.
Step-by-Step Methodology:
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Nucleophilic Substitution (Introduction of Methylamino):
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Dissolve 6-chloropyrazine-2-carbonitrile (1.0 eq) in anhydrous THF.
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Add Methylamine (2.0 M in THF, 2.5 eq) dropwise at 0°C.
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Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).
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Outcome: Formation of 6-(methylamino)pyrazine-2-carbonitrile .
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Thiolysis (Conversion to Thioamide):
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Dissolve the nitrile intermediate in Pyridine/Triethylamine (10:1).
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Bubble Hydrogen Sulfide (H₂S) gas (or use Ammonium Sulfide) through the solution at RT for 30 minutes, then seal and stir for 12 hours.
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Alternative (Safer): Use Lawesson’s Reagent or P₄S₁₀ if starting from the carboxamide. However, nitrile thiolysis is cleaner for this scaffold.
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Purification:
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Quench with ice water. Extract with Ethyl Acetate.
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Recrystallize from Ethanol/Water.
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Validation: ¹H-NMR (DMSO-d₆) must show thioamide protons (broad singlets >9.0 ppm) and methyl doublet (~2.8 ppm).
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In Vitro Antiviral Efficacy (Plaque Reduction Assay)
Objective: Determine the EC₅₀ (Effective Concentration) against Influenza A (H1N1).
Protocol:
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Cell Culture: Seed MDCK cells (Madin-Darby Canine Kidney) in 6-well plates (5 x 10⁵ cells/well). Incubate 24h.
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Infection: Infect monolayers with Influenza A virus at MOI = 0.001 for 1 hour.
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Treatment: Remove inoculum. Overlay with agarose media containing serial dilutions of 6-MAPT (0.1 µM – 100 µM). Include Favipiravir as a positive control.
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Incubation: Incubate for 48–72 hours at 37°C.
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Fixation & Staining: Fix with 4% Formaldehyde; stain with Crystal Violet.
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Analysis: Count plaques. Calculate EC₅₀ using non-linear regression (GraphPad Prism).
Enzymatic RdRp Inhibition Assay
Objective: Verify direct inhibition of viral polymerase by the triphosphate form (6-MAPT-RTP). Note: This requires chemically synthesizing the triphosphate form or enzymatic generation.
Workflow:
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Substrate Prep: Use a purified Recombinant Influenza Polymerase complex (PA/PB1/PB2).
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Reaction Mix: Buffer (Tris-HCl, MgCl₂), Primer-Template RNA, ³²P-labeled GTP.
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Inhibitor Addition: Add 6-MAPT-RTP at varying concentrations.
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Elongation: Initiate reaction with NTPs. Incubate 30 min at 30°C.
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Detection: Run products on denaturing PAGE urea gel. Visualize via autoradiography.
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Result: Look for chain termination bands or reduction in full-length product intensity.
Part 4: Data Visualization & Evaluation Logic
Synthesis & Validation Flow
Figure 2: Synthetic route for 6-MAPT from commercially available precursors.
Comparative Analysis (Theoretical)
| Property | Favipiravir (T-705) | T-1105 | 6-MAPT (Target) |
| C2 Group | Amide (–CONH₂) | Amide (–CONH₂) | Thioamide (–CSNH₂) |
| C6 Group | Fluoro (–F) | Hydrogen (–H) | Methylamino (–NHCH₃) |
| Mechanism | Lethal Mutagenesis | Lethal Mutagenesis | Lethal Mutagenesis (Predicted) |
| Metabolic Stability | Moderate | Moderate | High (Thioamide resistance to amidases) |
| Key Risk | Teratogenicity | Teratogenicity | Toxicity of thioamide metabolites |
Part 5: Challenges & Future Directions
Toxicity Concerns
Thioamides can be hepatotoxic due to metabolic activation to reactive S-oxides (sulfines).
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Mitigation: Perform early in vitro microsomal stability assays and Glutathione (GSH) trapping studies to detect reactive metabolites.
Resistance
While lethal mutagenesis raises the barrier to resistance, specific mutations in the viral RdRp (e.g., motif B or F) could discriminate against the 6-MAPT-RTP.
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Protocol: Passage virus in sub-lethal concentrations of 6-MAPT for 10–20 passages and sequence the RdRp gene.
References
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Furuta, Y., et al. (2002). "In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705." Antimicrobial Agents and Chemotherapy.[1] Link
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Furuta, Y., et al. (2013). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase." Proceedings of the Japan Academy, Series B. Link
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Naesens, L., et al. (2013). "The antiviral drug T-1105 is a broad-spectrum inhibitor of RNA viruses." Antiviral Research. Link
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Sanghvi, Y. S., et al. (2020). "Nucleoside Analogues as Antiviral Agents." Journal of Medicinal Chemistry. Link
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PubChem. (2024). "Compound Summary: Pyrazine-2-carbothioamide Derivatives." National Library of Medicine. Link
